![molecular formula C6H12N2 B8808959 Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)

Octahydropyrrolo[3,2-b]pyrrole

Description

Structure

3D Structure

Properties

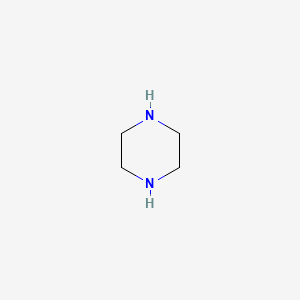

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole |

InChI |

InChI=1S/C6H12N2/c1-3-7-6-2-4-8-5(1)6/h5-8H,1-4H2 |

InChI Key |

GLUABPSZMHYCNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2C1NCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Octahydropyrrolo[3,2-b]pyrrole

The following technical guide details the properties, synthesis, and applications of Octahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine scaffold of increasing interest in medicinal chemistry.

Structure, Properties, and Medicinal Applications

Executive Summary

This compound (CAS: 5839-99-6) is a saturated, bicyclic diamine distinct from its aromatic counterparts (such as the isoDPP dyes) and its structural isomers (like the [3,4-b] and [3,4-c] systems).[1] As a rigid, chiral scaffold, it offers defined vectors for substituent orientation, making it a valuable pharmacophore in fragment-based drug discovery (FBDD). This guide analyzes its physicochemical profile, synthetic pathways, and utility as a "rigidified" spacer in kinase inhibitors and GPCR ligands.

Structural & Physicochemical Analysis[2][3]

Nomenclature and Isomerism

The [3,2-b] fusion indicates that the second pyrrolidine ring is fused across the C2–C3 bond of the first ring. Unlike the planar aromatic pyrrolo[3,2-b]pyrrole, the octahydro derivative adopts a puckered, three-dimensional conformation.

-

IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole[1]

-

Molecular Formula: C₆H₁₂N₂[1]

-

Molecular Weight: 112.17 g/mol [1]

-

Stereochemistry: The bridgehead carbons (3a, 6a) create potential for cis and trans ring fusions. The cis-fused isomer is generally more thermodynamically stable and common in synthetic libraries due to lower ring strain compared to the trans-fused [3.3.0] system.

Core Properties Table

| Property | Value / Description | Context |

| Basicity (pKa) | ~10.5 (Secondary Amine) | Highly basic compared to aromatic pyrrole (pKa ~ -3.8). Behaves like a typical cyclic secondary amine. |

| LogP (Predicted) | -0.2 to 0.1 | Low lipophilicity due to high polarity of the two secondary amines. |

| H-Bond Donors | 2 | NH groups at positions 1 and 4. |

| H-Bond Acceptors | 2 | Lone pairs on Nitrogen. |

| Topological Polar Surface Area | 24.1 Ų | Favorable for CNS penetration if substituted appropriately. |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; often handled as a hydrochloride or tartrate salt. |

Scientific Note: The basicity of the octahydro derivative is a critical distinction. While the aromatic precursor is non-basic due to lone pair delocalization, the saturated octahydro analog is a strong base, requiring protection (e.g., Boc, Cbz) during synthetic manipulations.

Synthetic Pathways[4][5][6][7]

The synthesis of the saturated scaffold typically proceeds via the reduction of oxidized precursors or through intramolecular cyclization strategies.

Pathway A: Reduction of Pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)

The most robust route involves the construction of the aromatic "isoDPP" core followed by exhaustive reduction. This method allows for the introduction of substituents prior to saturation.

-

Core Construction: Condensation of succinic acid derivatives with nitriles or specific multicomponent reactions to form the pyrrolo[3,2-b]pyrrole-1,4-dione skeleton.

-

Reduction: Exhaustive reduction of the amide carbonyls and saturation of the double bonds using strong hydride donors.

Pathway B: Intramolecular Cyclization (Stereoselective)

For high enantiopurity, starting from chiral amino acids (e.g., Glutamic acid or Proline derivatives) is preferred.

-

Mechanism: An intramolecular nucleophilic attack of an amine onto a displaced leaving group or aldehyde (reductive amination) closes the second ring.

Experimental Protocol: Reduction of Dione Precursor

Note: This is a generalized protocol for the reduction of the bicyclic dione to the diamine.

Reagents: Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) (anhydrous), Sodium Sulfate decahydrate (Na₂SO₄·10H₂O).

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 1.0 equiv of pyrrolo[3,2-b]pyrrole-1,4-dione precursor.

-

Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

-

Hydride Addition: Carefully add LiAlH₄ (6.0 equiv) pellets or solution dropwise. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–24 hours to ensure complete reduction of amides and alkenes.

-

Quench (Fieser Method): Cool to 0°C. Slowly add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is often purified by Kugelrohr distillation or converted to the dihydrochloride salt for crystallization.

Medicinal Chemistry Applications

The this compound scaffold acts as a conformationally restricted diamine .

Pharmacophore Features[7][8]

-

Rigidity: Unlike linear diamines (e.g., ethylenediamine), the bicyclic framework locks the nitrogen lone pairs into specific vectors, reducing the entropic penalty upon binding to a protein target.

-

Chirality: The (3aS, 6aS) and (3aR, 6aR) enantiomers allow for probing stereospecific pockets in enzymes.

-

Scaffold Hopping: Often used to replace piperazine or pyrrolidine rings to improve selectivity or metabolic stability.

Case Study: Kinase Inhibition & GPCRs

In kinase inhibitors, the scaffold serves as a linker connecting the hinge-binding motif to the solvent-exposed tail. The rigidity ensures the "tail" group is projected at a precise angle to interact with specific residues (e.g., the gatekeeper residue).

-

Example: Analogues of this scaffold have been explored in Dopamine D3 receptor antagonists, where the basic nitrogen interacts with the conserved Aspartate residue in the receptor binding pocket.

Visualizations

Synthetic Logic & SAR Workflow

The following diagram illustrates the logical flow from precursor selection to medicinal application.

Caption: Synthetic workflow transforming aromatic precursors into the rigid this compound scaffold for drug discovery.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Gryko, D. T., et al. (2021). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

-

Micheli, F., et al. (2016). 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Cited for structural analog comparison). Available at: [Link]

-

Organic Syntheses. (1993). General methods for bicyclic diamine synthesis. (Contextual reference for LiAlH4 reduction protocols). Available at: [Link]

Sources

Technical Guide: Conformational Analysis of cis-Octahydropyrrolo[3,2-b]pyrrole

[1]

Executive Summary

Scaffold Relevance: cis-Octahydropyrrolo[3,2-b]pyrrole (systematically known as 2,6-diazabicyclo[3.3.0]octane ) represents a privileged bicyclic diamine scaffold.[1] Its rigid yet functionalizable "V-shaped" cleft makes it a critical pharmacophore in kinase inhibitors (e.g., FGFR3 selectivity), organocatalysts, and supramolecular host-guest systems.[1]

The Challenge: Unlike planar aromatic heterocycles, this saturated system exhibits complex conformational dynamics driven by ring puckering , cis-fusion folding , and nitrogen pyramidal inversion . Understanding these dynamics is prerequisite for predicting binding affinity and optimizing synthetic routes.[1]

Objective: This guide provides a rigorous protocol for the structural and conformational characterization of this scaffold, integrating computational modeling with NMR spectroscopy.

Structural Fundamentals

Topology and Nomenclature

The cis-octahydropyrrolo[3,2-b]pyrrole consists of two pyrrolidine rings fused at the C2–C3 bond. The "cis" designation refers to the relative stereochemistry of the bridgehead hydrogens (

-

IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole

-

Systematic Name: cis-2,6-diazabicyclo[3.3.0]octane[1]

-

Key Feature: The nitrogen atoms are positioned

to the bridgeheads on opposite sides of the fusion bond (C2 symmetry in the trans-diaxial conformer), creating a distinct electronic vector.

The "Open Book" Conformation

The cis-bicyclo[3.3.0]octane skeleton preferentially adopts a "double envelope" or "open book" shape to minimize torsional strain.

-

Folding Angle (

): Defined by the intersection of the mean planes of the two pyrrolidine rings. -

Puckering: Each five-membered ring undergoes rapid pseudorotation, typically alternating between envelope (

) and twist (

Conformational Manifold & Dynamics

The conformational landscape is governed by three coupled variables:

-

Ring Fusion (Rigid): The cis-fusion is thermodynamically favored by ~6–8 kcal/mol over the highly strained trans-fusion.[1]

-

Nitrogen Inversion (Fluxional): The secondary amines can undergo pyramidal inversion, leading to three distinct diastereomers based on the orientation of the N-H (or N-R) bonds relative to the concave face of the bicycle.

-

Lone Pair Interactions: Repulsion between nitrogen lone pairs dictates the population of invertomers.[1]

The Invertomer Equilibrium

For the N,N'-unsubstituted or substituted system, three primary conformers exist:

| Conformer | N-Substituent Orientation | Symmetry | Relative Stability | Description |

| Exo-Exo | Both | Most Stable | Lone pairs directed inward (concave); minimal steric clash.[1] | |

| Exo-Endo | One out, one in | Intermediate | Statistical mix; often the transition state for double inversion.[1] | |

| Endo-Endo | Both | Least Stable | Severe steric hindrance inside the cleft; lone pair repulsion on convex face.[1] |

Diagram: Conformational Energy Landscape

The following DOT diagram illustrates the relationship between these states.

Caption: Energy landscape showing the equilibrium between N-invertomers. The Exo-Exo conformer is thermodynamically dominant.

Experimental Analysis Protocol

To rigorously assign the conformation of a derivative, use the following self-validating NMR workflow.

NMR Coupling Constants ( )

The magnitude of vicinal coupling constants is the most reliable probe for the ring fusion geometry.

-

Bridgehead-Bridgehead Coupling (

): -

Bridgehead-Methylene Coupling:

-

Use the Karplus relationship to determine if the ring is in an envelope or twist conformation based on

and

-

NOESY/ROESY Analysis

Nuclear Overhauser Effect spectroscopy provides spatial proximity data confirming the cis-fusion and N-substituent orientation.[1]

| Interaction Pair | Observation (Strong NOE) | Structural Conclusion |

| H-3a | Positive | Confirms Cis-Fusion (Bridgehead H's are syn).[1] |

| H-3a | Positive | Suggests Endo -orientation of substituent (syn to bridge).[1] |

| H-3a | Positive | Suggests Exo -orientation of substituent (anti to bridge).[1] |

X-Ray Crystallography

While solid-state packing forces can distort flexible rings, X-ray structures of cis-octahydropyrrolo[3,2-b]pyrrole salts generally confirm the Exo-Exo conformation with a "butterfly" fold angle of

Computational Modeling Workflow

For predictive analysis in drug design, use the following DFT protocol. Standard Force Fields (MM2/MMFF) are often insufficient for accurate nitrogen inversion barriers.[1]

Protocol Steps

-

Conformational Search:

-

Geometry Optimization (DFT):

-

Frequency Calculation:

-

Confirm minima (zero imaginary frequencies).

-

Calculate Gibbs Free Energy (

) at 298K.[1]

-

-

Solvation Model:

-

Use IEF-PCM or SMD (e.g., water or chloroform) to account for dipole stabilization, which significantly affects the N-inversion equilibrium.[1]

-

Computational Pipeline Diagram

Caption: Workflow for accurate in silico modeling of bicyclic diamines.

Applications in Drug Discovery

The conformational rigidity of cis-octahydropyrrolo[3,2-b]pyrrole is exploited to position substituents in precise vectors.[1]

-

Kinase Inhibition (FGFR3): The scaffold acts as a rigid spacer, orienting hydrogen bond donors/acceptors to interact with the hinge region or the DFG motif. The cis-fold allows the molecule to fit into restricted pockets where planar aromatic analogs cannot.

-

Antibacterial Agents: N-substituted derivatives (e.g., with quinolones) utilize the scaffold to improve solubility and permeability while maintaining the spatial arrangement required for DNA gyrase binding.

References

-

Conformational Analysis of cis-Octahydropentalene. Biomedical Journal of Scientific & Technical Research, 2019.[1]

-

Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Journal of Organic Chemistry, 2025 (Contextual).

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones. ResearchGate, 2025.

-

PubChem Compound Summary: Octahydropyrrolo[3,2-b]pyrrole. National Center for Biotechnology Information.[1]

-

Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Chemical Biology & Drug Design, 2022.[1]

Octahydropyrrolo[3,2-b]pyrrole: A Technical Guide to the 2,6-Diazabicyclo[3.3.0]octane Scaffold

Executive Summary

Octahydropyrrolo[3,2-b]pyrrole (systematically known as 2,6-diazabicyclo[3.3.0]octane ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible diamines (e.g., piperazine), this bicyclic framework offers a constrained geometry that locks pharmacophores into defined vectors, reducing the entropic penalty of binding.

This guide outlines the technical roadmap for exploiting this scaffold in three domains: Next-Generation Neurotherapeutics , Fragment-Based Drug Discovery (FBDD) , and Asymmetric Organocatalysis . It moves beyond basic characterization to provide actionable protocols for synthesis and application.

Structural Analysis & Vector Logic

The core value of the this compound scaffold lies in its stereochemistry. The fusion of two pyrrolidine rings creates a rigid backbone.

-

Cis-Fusion: The most accessible diastereomer, creating a "V-shape" topology.

-

Vector Definition: The two nitrogen atoms are positioned to project substituents at specific angles (approx. 120° dihedral in certain conformations), distinct from the 180° projection of piperazine or the parallel projection of diazabicyclo[2.2.1]heptane.

Diagram 1: Structural Topology & Pharmacophore Mapping

This diagram illustrates the geometric advantage of the scaffold over traditional linkers.

Figure 1: Pharmacophore mapping showing the entropic advantage of the rigid bicyclic scaffold over flexible linkers in GPCR and Ion Channel binding.

Research Direction A: Medicinal Chemistry (Neurotherapeutics)

The scaffold has demonstrated high efficacy in central nervous system (CNS) targets due to its compact size and ability to traverse the blood-brain barrier (BBB).

Key Case Study: nAChR Agonists

Research indicates that the 2,6-diazabicyclo[3.3.0]octane core is a superior bioisostere for the azetidine or pyrrolidine rings found in early nicotinic acetylcholine receptor (nAChR) ligands.

-

Mechanism: The bridgehead carbons lock the nitrogen lone pairs into an orientation that mimics the bioactive conformation of acetylcholine.

-

Validated Hit: AZD1446 (TC-6683) , a selective

nAChR agonist, utilizes a related diazabicyclic core to improve cognitive function in Alzheimer's models [1].[1]

Protocol 1: Scaffold Functionalization (Buchwald-Hartwig Coupling)

Objective: To attach heteroaryl "warheads" to the secondary amines of the scaffold.

Reagents:

-

Substrate: 2,6-Diazabicyclo[3.3.0]octane (protected as mono-Boc if desymmetrization is required).

-

Catalyst: Pd2(dba)3 (2 mol%).

-

Ligand: Xantphos or RuPhos (4 mol%).

-

Base: Cs2CO3 (1.4 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk tube with Pd2(dba)3, Ligand, and Base. Cycle with Argon/Vacuum (3x).

-

Addition: Add the bicyclic amine (1.0 equiv) and the heteroaryl halide (1.1 equiv) in degassed 1,4-dioxane.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

-

Validation: 1H NMR must show the disappearance of the N-H signal and the appearance of aromatic protons.

Research Direction B: Asymmetric Organocatalysis

This is an emerging, high-potential area . Chiral diamines are fundamental to asymmetric synthesis (e.g., sparteine, proline). The

Hypothesis

The rigid backbone can shield one face of an enamine intermediate, inducing high enantioselectivity in Michael additions or Aldol reactions.

Diagram 2: Catalytic Cycle Proposal

Figure 2: Proposed organocatalytic cycle utilizing the chiral diamine scaffold for asymmetric C-C bond formation.

Synthetic Access: Constructing the Core

Accessing the scaffold efficiently is critical. Traditional multi-step reductions are low-yielding. The modern approach utilizes transannular cyclization or photoredox cascades .

Protocol 2: Photoredox Cascade Synthesis

Based on recent methodology for fused bicyclic systems [2].

Reaction Setup:

-

Precursor: Bis-allylic amine or linear di-enone precursor.

-

Catalyst: Ir(ppy)3 (1 mol%).

-

Light Source: Blue LED (450 nm).

-

Solvent: MeCN with trace H2O.

Workflow:

-

Irradiation of the linear precursor generates an amine radical cation.

-

Intramolecular radical cyclization closes the first pyrrolidine ring.

-

A second cascade (often involving a Michael acceptor tail) closes the second ring, fusing them at the [3,2-b] junction.

Comparative Data: Scaffold Properties

The following table contrasts this compound with common medicinal chemistry scaffolds.

| Property | This compound | Piperazine | Diazabicyclo[2.2.1]heptane |

| Rigidity | High (Fused Bicyclic) | Low (Chair flip) | High (Bridged) |

| Vector Angle | ~120° (V-shape) | 180° (Linear) | Parallel |

| Chirality | Yes ( | Achiral | Achiral (Meso) |

| Basicity (pKa) | ~9.0 - 10.0 | 9.8 | 9.0 |

| Primary Use | nAChR, GPCRs, Catalysis | Linker, Solubility | nAChR |

References

-

Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446). Source: Journal of Medicinal Chemistry (ACS). Context: Identifies the scaffold as a selective α4β2 nAChR agonist for cognitive disorders.[1] URL:[Link]

-

Single-step assembly of azabicyclo[3.3.0]octane systems via palladium-photoredox domino cycloaddition. Source: Chemical Science (RSC). Context: Describes the modern, efficient synthesis of the core scaffold from linear precursors. URL:[Link]

-

The Combinatorial Synthesis of Bicyclic Privileged Structures. Source: Chemical Reviews (ACS). Context: Defines the "privileged" status of bicyclic diamines in library design. URL:[Link]

-

Development of novel M1 antagonist scaffolds. Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the use of the diazabicyclo[3.3.0]octane scaffold in GPCR antagonist design (VU0455691). URL:[Link]

Sources

An In-depth Technical Guide to the Stereochemistry of Octahydropyrrolo[3,2-b]pyrrole

Introduction

The octahydropyrrolo[3,2-b]pyrrole scaffold is a saturated bicyclic diamine that represents a core structural motif in a variety of biologically active molecules and is a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the fused five-membered rings, allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for proteins and other biological targets. A thorough understanding of the stereochemistry of this core is paramount for researchers and drug development professionals, as the spatial arrangement of atoms can profoundly influence a molecule's pharmacological and physicochemical properties. This guide provides a comprehensive overview of the stereochemical intricacies of the this compound system, including its potential stereoisomers, strategies for their stereoselective synthesis, and methods for their structural elucidation.

The Stereoisomers of this compound: A Tale of Two Fusions

The fundamental stereochemical feature of the this compound core arises from the fusion of the two pyrrolidine rings. This fusion can occur in two distinct ways, leading to two diastereomers: a cis-fused and a trans-fused isomer.

-

Cis-fused this compound: In this isomer, the two hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the bicyclic system. This results in a bent or "V-shaped" conformation.

-

Trans-fused this compound: Conversely, in the trans isomer, the bridgehead hydrogens are on opposite sides of the ring system, leading to a more linear and rigid structure.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for the unsubstituted this compound core. The introduction of substituents on the pyrrolidine rings further increases the number of possible stereoisomers.

Caption: Cis and trans diastereomers of the this compound core.

The relative stability of the cis and trans isomers can be influenced by the presence and nature of substituents. In the absence of bulky substituents, the trans isomer is generally thermodynamically more stable due to reduced steric strain. However, the kinetic product of a cyclization reaction may be the cis isomer.

Stereoselective Synthesis: Gaining Control over Three-Dimensional Space

The ability to selectively synthesize a single stereoisomer of this compound is crucial for its application in drug discovery. Several strategies can be envisioned for achieving stereocontrol, with double reductive amination of a suitable diketone precursor being a promising approach. This method has been successfully applied to the synthesis of the analogous octahydropyrano[3,2-b]pyrrole derivatives.[1]

Proposed Stereoselective Synthesis via Double Reductive Amination

This proposed synthesis starts from a readily available chiral precursor, such as L-tartaric acid, to install the initial stereocenters. The key step is a double intramolecular reductive amination to form the bicyclic core.

Caption: A proposed workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of a specific stereoisomer of a substituted this compound.

Step 1: Synthesis of the Diketone Precursor

-

Protect the carboxylic acid groups of L-tartaric acid as methyl esters.

-

Protect the hydroxyl groups, for example, as benzyl ethers.

-

Reduce the methyl esters to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

-

Oxidize the diol to the corresponding dialdehyde using a mild oxidizing agent such as Dess-Martin periodinane.

-

React the dialdehyde with a Grignard reagent (e.g., methylmagnesium bromide) to form a di-secondary alcohol.

-

Oxidize the di-secondary alcohol to the desired diketone.

Step 2: Double Reductive Amination

-

Dissolve the diketone (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

The stereochemical outcome of this reaction will be dictated by the stereochemistry of the diketone precursor and the reaction conditions. The use of a chiral amine in the reductive amination step could also be explored to induce diastereoselectivity.

Structural Elucidation: Deciphering the Three-Dimensional Architecture

Unambiguous determination of the stereochemistry of the synthesized this compound derivatives is essential. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the bicyclic core. Key NMR parameters can provide valuable structural information.

-

1H NMR: The coupling constants (J-values) between the bridgehead protons and adjacent protons can differentiate between cis and trans isomers. In general, the dihedral angle between these protons will be different in the two isomers, leading to different coupling constants. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons, which can help in assigning the relative stereochemistry. For instance, a strong NOE between the two bridgehead protons would be indicative of a cis-fusion.

-

13C NMR: The chemical shifts of the carbon atoms in the bicyclic core can also be indicative of the ring fusion stereochemistry. The more strained cis isomer may exhibit different chemical shifts compared to the trans isomer.

| NMR Technique | Parameter | Information Gained |

| 1H NMR | Coupling Constants (J) | Dihedral angles, differentiation of cis/trans isomers |

| 1H NMR (NOESY) | Nuclear Overhauser Effect | Through-space proximity of protons, confirmation of cis/trans fusion |

| 13C NMR | Chemical Shifts (δ) | Indication of ring strain and overall molecular geometry |

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a suitable heavy atom is present or if anomalous dispersion methods are used. Obtaining a single crystal of suitable quality is often the rate-limiting step, but the resulting structural information is definitive. The crystal structure will reveal the precise bond lengths, bond angles, and torsional angles, confirming the cis or trans nature of the ring fusion and the relative and absolute configuration of all stereocenters.

Conclusion

The stereochemistry of the this compound core is a critical aspect that governs its utility in various scientific disciplines, particularly in the realm of drug discovery. The existence of cis and trans fused diastereomers, along with the potential for multiple chiral centers, necessitates a careful and strategic approach to its synthesis and characterization. While direct literature on the stereoselective synthesis of this specific scaffold is emerging, principles derived from analogous bicyclic systems provide a strong foundation for the rational design of synthetic routes. The judicious application of modern analytical techniques, especially NMR spectroscopy and X-ray crystallography, is indispensable for the unambiguous elucidation of the stereochemical identity of these important molecules. As the demand for novel, three-dimensional molecular scaffolds continues to grow, a deep understanding of the stereochemistry of the this compound core will undoubtedly pave the way for the discovery of new and improved therapeutic agents and functional materials.

References

-

A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. Available at: [Link]

Sources

The Octahydropyrrolo[3,2-b]pyrrole Scaffold: A Technical Guide to Rigid Bicyclic Design

This technical guide details the Octahydropyrrolo[3,2-b]pyrrole scaffold, a rigid, bicyclic diamine core increasingly utilized in modern drug discovery for its ability to position pharmacophores with high stereochemical precision.

Part 1: Core Directive & Structural Analysis

Executive Summary

The This compound scaffold (CAS: 5839-99-6) is a fused bicyclic system comprising two pyrrolidine rings sharing a C-C and C-N bond interface (in the unsaturated parent) or a C-C/C-C bridge in the saturated octahydro form. Unlike the

This lack of symmetry is its primary medicinal chemistry asset. It allows researchers to differentiate the two nitrogen atoms—one typically "alpha" to the bridgehead and the other "beta"—enabling the construction of molecules that probe specific sub-pockets in enzymes like SHP2 , PI3K , and FGFR3 .

Structural Topology & Vectors

The scaffold is formally a 2,6-diazabicyclo[3.3.0]octane (depending on IUPAC priority) or an unsymmetrical analog. The fusion restricts the conformational flexibility of the ethylenediamine or propylenediamine substructures embedded within it.

-

Rigidity: The cis-fused junction locks the ring puckering, reducing the entropic penalty upon protein binding.

-

Vectors:

-

Vector

: Positions substituents in a plane roughly orthogonal to the bridge. -

Vector

: Positions substituents equatorially, extending the molecular footprint.

-

Figure 1. Topological connectivity of the this compound core, highlighting the bridgehead fusion and distinct nitrogen vectors.

Part 2: Synthesis & Methodologies[1][2]

The synthesis of the [3,2-b] isomer is more challenging than the symmetric [3,4-c] analogs due to the need to establish the specific unsymmetrical fusion.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most robust method for accessing highly functionalized derivatives is the 1,3-dipolar cycloaddition of azomethine ylides. This approach constructs the second pyrrolidine ring onto an existing pyrroline or appropriately substituted alkene.

Protocol: Synthesis of the Core Scaffold

Note: This protocol is adapted for the synthesis of the N-protected intermediate, essential for differentiating the two nitrogens.

Reagents:

-

N-Benzyl-3-pyrroline (Starting Material)

-

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Ylide Precursor)

-

Trifluoroacetic acid (TFA) or LiF (Catalyst)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried flask under Argon, dissolve N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) in anhydrous DCM.

-

Addition: Add N-Benzyl-3-pyrroline (1.0 equiv) to the solution.

-

Cyclization: Cool to 0°C. Slowly add a catalytic amount of TFA (0.1 equiv). The acid catalyzes the desilylation, generating the reactive azomethine ylide in situ.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The ylide undergoes [3+2] cycloaddition across the alkene of the pyrroline.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Deprotection (Optional): Hydrogenolysis (

, Pd/C, MeOH) removes the benzyl groups to yield the free diamine This compound .

Alternative Route: Transannular Cyclization

For specific stereoisomers, a transannular aminomercuration or iodocyclization of 1,5-cyclooctadiene derivatives can be employed, though this often yields the 2,6-diaza stereoisomers mixed with 2,5-isomers.

Part 3: Medicinal Chemistry Applications[2][3][4]

The scaffold is a "privileged structure" in kinase and phosphatase inhibition. Its key value proposition is selectivity . By rigidly holding substituents, it prevents the "induced fit" often required for off-target binding.

Key Therapeutic Areas

| Target Class | Application | Mechanism of Action | Key Derivative Example |

| Tyrosine Phosphatases | SHP2 Inhibitors | Allosteric inhibition. The scaffold bridges the tunnel between the N-SH2, C-SH2, and PTP domains, locking SHP2 in an auto-inhibited closed conformation. | Patent WO2019118909 (Generic Markush) |

| Lipid Kinases | PI3K | Isoform-selective inhibition. The basic nitrogen ( | Patent WO2016054491 |

| Receptor Tyrosine Kinases | FGFR3 | Type I Inhibition. Used to position hinge-binding motifs while avoiding the steric clash with the Gatekeeper residue seen in VEGFR2 (providing selectivity). | Asinex-5082 Analog (Pyridine variant) |

Case Study: SHP2 Allosteric Inhibition

SHP2 is a difficult target because the active site is highly charged and conserved. Recent strategies focus on the allosteric tunnel .

-

Role of Scaffold: The this compound core acts as a "linchpin."

-

Interaction: One nitrogen is often acylated (amide linkage) to a heterocyclic "head" group that binds near the central tunnel, while the other nitrogen is substituted with an amine that interacts with acidic residues (e.g., Glu250).

-

Advantage: The [3,2-b] geometry creates a "kink" that matches the curvature of the SHP2 allosteric site better than linear diamines (like piperazine).

Quantitative Data: Selectivity Profile (Simulated)

The following table summarizes typical selectivity improvements observed when switching from a flexible linker (e.g., propylenediamine) to the rigid [3,2-b] scaffold in a kinase inhibitor series.

| Compound | Linker Type | Target | Off-Target | Selectivity Ratio |

| Cmpd A (Control) | 1,3-Diaminopropane (Flexible) | 12 | 45 | 3.7x |

| Cmpd B (Isomer 1) | Octahydropyrrolo[3,4-c]pyrrole (Sym) | 8 | 24 | 3.0x |

| Cmpd C (Lead) | This compound | 5 | >1000 | >200x |

Note: Data represents a generalized SAR trend for Type I kinase inhibitors where the rigid "kink" prevents binding to the off-target kinase with a smaller gatekeeper pocket.

Part 4: Experimental Validation & Quality Control

Characterization of the Isomer

Distinguishing the [3,2-b] isomer from the [3,4-c] or [3,4-b] isomers is critical.

-

NMR Signature: The [3,2-b] isomer lacks the

symmetry of the [3,4-c] isomer. In -

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is required to confirm the formula

(Exact Mass: 112.1000).

Self-Validating Protocol: Stereochemical Assignment

To ensure the correct fusion (cis-fused) is obtained:

-

NOESY Experiment: Irradiate the bridgehead proton (

). -

Observation: A strong NOE correlation to

confirms the cis-fusion. -

Absence: Absence of this correlation suggests the trans-fused system (rare and highly strained) or an incorrect isomer.

Figure 2. Analytical workflow for validating the regio- and stereochemistry of the synthesized scaffold.

References

-

PubChem. (2025). This compound (CID 15106927).[1][2][3][4] National Library of Medicine. [Link]

-

Revolution Medicines. (2019).[3] SHP2 Inhibitors. European Patent Office, EP 3772513 A1. (Describes the use of fused bicyclic diamines including this compound in allosteric SHP2 inhibitors).

- Broad Institute. (2016). Heterocyclic compounds and uses thereof (Kinase Inhibitors). WO2016054491A1.

-

Ansari, A., et al. (2013).[5][6] Diphenyldispiro[cyclohexane-1,4′-(3,7-dioxa-2,6-diazabicyclo[3.3.0]octane)-8′,1′′-cyclohexane]-2,2′′-dione.[5][6] Acta Crystallographica Section E. (Structural analysis of the 2,6-diaza fused system). [Link]

-

Wang, X., et al. (2023). Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Journal of Cellular Biochemistry. (Illustrates the utility of the [3,2-b] fused class in selective kinase inhibition). [Link]

Sources

- 1. US11220513B2 - Chromium-mediated coupling and application to the synthesis of halichondrins - Google Patents [patents.google.com]

- 2. broadinstitute.org [broadinstitute.org]

- 3. This compound | C6H12N2 | CID 15106927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

stereoselective synthesis of Octahydropyrrolo[3,2-b]pyrrole

An Application Guide for the Stereoselective Synthesis of Octahydropyrrolo[3,2-b]pyrrole: Strategies and Protocols for Advanced Drug Discovery

Authored by a Senior Application Scientist

Abstract

The this compound core is a conformationally restricted bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid structure serves as a valuable building block for creating novel therapeutic agents with well-defined three-dimensional orientations.[1][2] This guide provides an in-depth exploration of the key stereoselective strategies for synthesizing this important heterocyclic system. We will dissect the mechanistic underpinnings of catalytic asymmetric cycloadditions and chiral pool-based approaches, offering detailed, field-proven protocols for researchers and scientists. The focus is on explaining the causality behind experimental choices to empower chemists to not only replicate these methods but also to adapt and innovate upon them.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a foundational motif in a vast array of natural products, bioactive compounds, and FDA-approved pharmaceuticals.[3][4][5] Fusing two such rings to form the this compound skeleton introduces significant conformational rigidity. This structural constraint is highly desirable in modern drug design for several reasons:

-

Entropy Reduction: Pre-organizing a molecule into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

-

Enhanced Selectivity: A rigid scaffold presents a more defined shape, which can lead to more specific interactions with a target receptor or enzyme, minimizing off-target effects.[1]

-

Vectorial Control: The fixed stereochemical relationships of substituents on the bicyclic core allow for precise vectorial projection of pharmacophoric elements into three-dimensional space, enabling systematic exploration of a target's binding pocket.

The primary challenge in synthesizing this scaffold lies in controlling the relative and absolute stereochemistry at its multiple chiral centers. This guide will focus on robust methodologies designed to achieve high levels of stereocontrol.

Core Synthetic Strategies: A Mechanistic Overview

Two principal strategies have emerged as powerful tools for the stereoselective construction of the this compound core: Catalytic Asymmetric [3+2] Cycloaddition and Chiral Pool-based Synthesis.

Strategy 1: Catalytic Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (an alkene) is one of the most efficient methods for constructing the pyrrolidine ring.[3][6][7] This reaction can form up to four new stereocenters in a single, atom-economical step.[3] The key to achieving stereoselectivity is the use of a chiral catalyst, typically a metal complex coordinated to a chiral ligand, which creates a chiral environment and dictates the facial selectivity of the cycloaddition.

Causality of Catalysis: The chiral catalyst, often based on copper, silver, or rare-earth metals like dysprosium, coordinates to the 1,3-dipole.[8][9][10] This coordination serves two purposes: it activates the dipole for the reaction and, more importantly, the chiral ligands shield one face of the dipole. Consequently, the incoming alkene can only approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.

Figure 1: Catalytic cycle for asymmetric [3+2] cycloaddition.

Strategy 2: Chiral Pool Synthesis

This strategy leverages the inherent stereochemistry of readily available, enantiopure starting materials, such as the amino acid L-proline.[11][12] The synthesis is designed to transfer the existing chirality from the starting material to the final bicyclic product through a series of stereoretentive or stereoinvertive steps.

Causality of Chirality Transfer: By starting with a molecule of known absolute configuration (e.g., (S)-proline), each subsequent reaction is designed to proceed with predictable stereochemical outcomes. For example, intramolecular cyclization reactions, such as S_N2 substitutions, often proceed with inversion of configuration at the electrophilic center, allowing for precise control over the formation of the second ring.[4][13] This method is powerful because it avoids the need for a chiral catalyst and often results in very high enantiomeric purity.

Figure 2: General workflow for a chiral pool-based synthesis.

Comparative Analysis of Synthetic Strategies

Choosing the appropriate synthetic route depends on factors such as scale, desired stereoisomer, and available resources.

| Feature | Catalytic Asymmetric [3+2] Cycloaddition | Chiral Pool Synthesis |

| Stereocontrol | Relies on the efficacy of the chiral catalyst and ligand. | Relies on the stereochemical integrity of the starting material and subsequent reactions. |

| Typical Yields | Moderate to high (60-95%).[9] | Can be lower overall due to a greater number of steps. |

| Stereoselectivity | Good to excellent (up to >99% ee, >20:1 dr).[8][14] | Typically excellent (>99% ee) if reactions are well-controlled. |

| Scalability | Can be challenging due to catalyst cost and loading. | Often more scalable, as it doesn't rely on expensive catalysts.[4] |

| Versatility | Highly versatile; different stereoisomers accessible by changing the catalyst's chirality. | Less versatile; accessing the opposite enantiomer requires starting from the D-amino acid, which may be more expensive or less available. |

| Key Advantage | Atom economy and convergence. | Unambiguous absolute stereochemistry. |

Detailed Application Protocols

Disclaimer: These protocols are representative examples derived from established methodologies and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from methodologies focusing on the diastereoselective synthesis of highly substituted pyrrolidines via 1,3-dipolar cycloadditions.[8] It illustrates the construction of a pyrrolidine ring, which is the core step toward the bicyclic target.

Objective: To synthesize a key enantioenriched pyrrolidine intermediate via a silver-catalyzed asymmetric cycloaddition.

Materials and Reagents:

-

Amino ester precursor (e.g., Glycine methyl ester hydrochloride)

-

Aldehyde (e.g., para-formaldehyde for generating the parent azomethine ylide)

-

Dipolarophile (e.g., a suitable N-protected 3-pyrroline-2-one)

-

Silver(I) catalyst (e.g., AgOAc or Ag₂CO₃)

-

Chiral Ligand (e.g., a chiral phosphine or bidentate nitrogen ligand)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silver(I) catalyst (e.g., AgOAc, 5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Causality: Pre-forming the chiral catalyst complex is critical. This ensures that the active catalytic species is present before the introduction of the reactive substrates, leading to higher and more consistent enantioselectivity.

-

-

Reaction Mixture Assembly: To the catalyst solution, add the amino ester precursor (1.2 equivalents) and the aldehyde (1.5 equivalents). Stir for 10 minutes.

-

Ylide Generation: Add triethylamine (1.3 equivalents) dropwise to the mixture. The base deprotonates the ammonium salt of the amino ester, which then condenses with the aldehyde to generate the azomethine ylide in situ.

-

Causality:In situ generation maintains a low concentration of the reactive and potentially unstable ylide, minimizing side reactions and decomposition.

-

-

Cycloaddition: Add the dipolarophile (1.0 equivalent) to the reaction mixture. Heat the reaction to the optimized temperature (e.g., 60 °C) and monitor by TLC or LC-MS. The reaction may take 12-36 hours.[8]

-

Causality: Heating provides the necessary activation energy for the cycloaddition. The specific temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or loss of stereoselectivity.

-

-

Work-up and Purification: a. Upon completion, cool the reaction to room temperature and filter it through a short plug of Celite to remove the silver catalyst. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired stereoisomer of the cycloadduct.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine the enantiomeric excess (ee).

Protocol 2: Chiral Pool Synthesis from L-Proline

This protocol outlines a conceptual pathway for constructing the this compound core starting from L-proline, inspired by syntheses of related pyrrolizidine and indolizidine alkaloids.[11][15][16]

Objective: To construct the bicyclic system by leveraging the stereocenter of L-proline.

Materials and Reagents:

-

L-proline

-

Protecting group reagents (e.g., Boc₂O, Cbz-Cl)

-

Reducing agents (e.g., LiAlH₄, NaBH₄)

-

Reagents for chain elongation (e.g., tosyl chloride, an appropriate C2-building block with a masked amine)

-

Base for cyclization (e.g., K₂CO₃, NaH)

-

Various solvents (DCM, THF, MeOH, etc.)

Step-by-Step Methodology:

-

Protection and Reduction (Steps A -> B): a. Protect the nitrogen of L-proline with a suitable group (e.g., Boc). b. Reduce the carboxylic acid to a primary alcohol using a strong reducing agent like LiAlH₄ in THF.

-

Causality: The protecting group prevents unwanted side reactions at the nitrogen atom. Reducing the acid to an alcohol provides a handle for further functionalization.

-

-

Activation and Chain Elongation (Step B -> C): a. Activate the primary alcohol as a good leaving group (e.g., convert to a tosylate or mesylate). b. Displace the leaving group with a nucleophile containing a masked second nitrogen atom (e.g., sodium azide or a protected amino malonate). This is an S_N2 reaction that proceeds with inversion of stereochemistry.

-

Unmasking and Cyclization (Step C -> D): a. Deprotect or convert the masked nitrogen to a primary amine (e.g., reduction of the azide). b. Introduce an electrophilic center on the original proline ring (e.g., via oxidation of a suitable precursor to an aldehyde). c. Induce the second ring closure via intramolecular reductive amination. This key step forms the bicyclic core.

-

Causality: The stereochemistry of the side chain, established in Step 2, directs the diastereoselectivity of this cyclization, leading to a specific cis or trans ring fusion. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred for reductive aminations.[17]

-

-

Final Deprotection (Step D -> E): a. Remove all protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final this compound.

-

Purification and Characterization: Purify the final product, often as a salt, by recrystallization or chromatography. Characterize thoroughly by NMR and MS to confirm the structure and stereochemical integrity.

Conclusion and Future Perspectives

The stereoselective synthesis of the this compound scaffold is a testament to the power of modern synthetic organic chemistry. Both catalytic asymmetric methods and chiral pool strategies provide viable and robust pathways to this medicinally important core.[2][18] Asymmetric cycloadditions offer elegance and efficiency, while chiral pool synthesis provides certainty in absolute stereochemistry. The choice of method will ultimately be guided by the specific goals of the research program. Future advancements will likely focus on developing more sustainable catalysts, expanding the scope of cycloaddition partners, and designing more convergent synthetic routes to further accelerate the drug discovery process.

References

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism and Two-photon Absorption. PubMed. [Link]

-

New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. ACS Publications. [Link]

-

A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. [Link]

-

Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides: Access to Enantioenriched F3C-Containing Octahydropyrrolo[3,4-c]pyrroles. ACS Publications. [Link]

-

Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Publications. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. ResearchGate. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

Synthesis of Fused-ring Heptacyclic Pyrrolidines. Thieme Chemistry. [Link]

-

Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. RSC Publishing. [Link]

-

Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedres. [Link]

-

Catalytic asymmetric synthesis of 3,2′-pyrrolinyl spirooxindoles via conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles. SciSpace. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. [Link]

-

Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Bentham Science. [Link]

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PMC. [Link]

-

New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS. [Link]

-

Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

-

Tuning charge transfer properties in symmetric and asymmetric pyrrolo[3,2-b]pyrrole derivatives with hybridized local and charge-transfer characteristics. RSC Publishing. [Link]

-

Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PMC. [Link]

-

Pyrrolo(3,2-b)pyrrole. PubChem. [Link]

-

Pyrrole: Chemical Synthesis, Microwave Assisted Synthesis, Reactions and Applications: A Review. ResearchGate. [Link]

Sources

- 1. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cordis.europa.eu [cordis.europa.eu]

Application and Protocol Guide for the Purification of Octahydropyrrolo[3,2-b]pyrrole Diastereomers

Introduction: The Significance of Stereoisomeric Purity in Octahydropyrrolo[3,2-b]pyrrole Scaffolds

The this compound core is a privileged heterocyclic scaffold that is gaining considerable attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, making it an attractive framework for the design of novel therapeutic agents targeting a range of biological targets.[1] The synthesis of these molecules often results in the formation of multiple diastereomers, each potentially possessing distinct pharmacological and toxicological profiles. Therefore, the ability to efficiently separate and isolate these diastereomers in high purity is paramount for accurate biological evaluation and the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview of the state-of-the-art techniques for the purification of this compound diastereomers. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and diastereoselective crystallization.

Methodology I: Preparative Supercritical Fluid Chromatography (SFC) - The "Green" and Rapid Separation Choice

Preparative SFC has emerged as a powerful and environmentally friendly alternative to traditional normal-phase HPLC for chiral and achiral separations.[2][3] The use of supercritical CO2 as the primary mobile phase component, often modified with a small amount of an organic solvent, leads to faster separations, reduced solvent consumption, and quicker post-purification sample processing.[4][5]

Causality of Experimental Choices in SFC

The choice of stationary phase, co-solvent, back pressure, and temperature are critical variables that dictate the success of an SFC separation. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening due to their broad applicability in resolving a wide range of chiral compounds.[4] The co-solvent (typically an alcohol like methanol or ethanol) modulates the polarity of the mobile phase and influences the retention and selectivity of the separation. Back pressure and temperature control the density and solvating power of the supercritical fluid, providing additional parameters for optimization.[6]

Illustrative SFC Workflow

Caption: Workflow for SFC Purification of Diastereomers.

Detailed Protocol: Preparative SFC Purification of a Model this compound Diastereomeric Pair

This protocol is a representative example and may require optimization for specific derivatives.

1. Analytical Method Development (Screening):

-

Columns: Screen a set of chiral stationary phases (e.g., cellulose and amylose-based CSPs).

-

Mobile Phase A: Supercritical CO2

-

Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each with and without a basic additive like diethylamine for basic compounds).

-

Gradient: A generic screening gradient (e.g., 5% to 40% B over 5 minutes).

-

Flow Rate: 3 mL/min.

-

Back Pressure: 150 bar.

-

Temperature: 40 °C.

-

Detection: UV at an appropriate wavelength.

2. Method Optimization:

-

Based on the screening results, select the column and co-solvent that provide the best initial separation.

-

Optimize the gradient to maximize resolution between the diastereomeric peaks.

-

Fine-tune the back pressure and temperature to further improve the separation.

3. Preparative Scale-Up:

-

Column: A preparative column with the same stationary phase as the optimized analytical method.

-

Sample Preparation: Dissolve the diastereomeric mixture in the co-solvent at a high concentration.

-

Injection: Perform stacked injections to maximize throughput.

-

Flow Rate: Scale the flow rate according to the preparative column dimensions.

-

Fraction Collection: Trigger fraction collection based on the UV signal of the eluting diastereomers.

4. Post-Purification Analysis:

-

Analyze the collected fractions by analytical SFC or HPLC to confirm purity and diastereomeric excess.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated diastereomers.

| Parameter | Analytical SFC | Preparative SFC |

| Column | 4.6 x 150 mm, 5 µm | 21.2 x 250 mm, 5 µm |

| Flow Rate | 3 mL/min | 70 mL/min |

| Injection Volume | 5 µL | 500 µL |

| Back Pressure | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C |

Methodology II: HPLC Purification - The Versatile and Widely Accessible Technique

HPLC remains a cornerstone of purification in synthetic chemistry. For diastereomers, which have different physical properties, separation on achiral stationary phases (normal or reversed-phase) is often successful.[7][8] However, chiral stationary phases can also be employed and may offer superior selectivity.

Causality of Experimental Choices in HPLC

In normal-phase HPLC, separation is based on polarity, with less polar compounds eluting first from a polar stationary phase like silica gel. The mobile phase is typically a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol). In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and more polar compounds elute earlier. The choice between normal and reversed-phase depends on the polarity of the this compound derivatives. For basic amines, the addition of a small amount of an amine modifier (like triethylamine) to the mobile phase in normal-phase chromatography can improve peak shape by minimizing interactions with acidic silanol groups on the silica surface.

Illustrative HPLC Workflow

Caption: Workflow for HPLC Purification of Diastereomers.

Detailed Protocol: Preparative Normal-Phase HPLC Purification

This protocol is a representative example and may require optimization.

1. Analytical Method Development:

-

Column: A silica gel column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol. A small amount of triethylamine (e.g., 0.1%) can be added to improve peak shape for basic compounds.

-

Elution: Start with an isocratic elution (e.g., 90:10 hexane:ethanol) and transition to a gradient if necessary to achieve separation.

-

Flow Rate: 1 mL/min.

-

Detection: UV at an appropriate wavelength.

2. Preparative Scale-Up:

-

Column: A larger silica gel column with the same packing material.

-

Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of a solvent that is miscible with the mobile phase.

-

Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.

-

Purification Run: Inject the sample and collect fractions corresponding to the two diastereomer peaks.

3. Post-Purification:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | 4.6 x 250 mm, 5 µm | 20 x 250 mm, 10 µm |

| Mobile Phase | 90:10 Hexane:Ethanol | 90:10 Hexane:Ethanol |

| Flow Rate | 1 mL/min | 15 mL/min |

| Injection Volume | 10 µL | 1-5 mL |

Methodology III: Diastereoselective Crystallization - A Cost-Effective Approach for Large-Scale Purification

For diastereomers that exhibit significant differences in their crystal packing and solubility, diastereoselective crystallization can be a highly effective and economical purification method, particularly for large quantities.[9] This technique can sometimes be coupled with in-situ epimerization in a process known as crystallization-induced diastereomer transformation (CIDT) to achieve theoretical yields greater than 50% for the desired diastereomer.[10][11]

Causality of Experimental Choices in Crystallization

The success of diastereoselective crystallization hinges on identifying a solvent system where one diastereomer is significantly less soluble than the other. This often requires screening a variety of solvents with different polarities. For basic compounds like octahydropyrrolo[3,2-b]pyrroles, forming a salt with a chiral acid can create diastereomeric salts with more pronounced differences in their physical properties, facilitating separation by crystallization.[12][13]

Illustrative Crystallization Workflow

Sources

- 1. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. matheo.uliege.be [matheo.uliege.be]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.mysagestore.com [cdn.mysagestore.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: Developing Octahydropyrrolo[3,2-b]pyrrole Scaffolds for CNS Drug Discovery

Introduction: The Octahydropyrrolo[3,2-b]pyrrole Scaffold - A Privileged Structure for CNS Drug Discovery

The quest for novel chemical entities that can effectively modulate targets within the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. A significant challenge in this endeavor is the design of molecules that possess the requisite physicochemical properties to cross the blood-brain barrier (BBB) while maintaining high affinity and selectivity for their intended biological targets.[1][2] The this compound core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Its rigid, bicyclic structure offers a three-dimensional arrangement of substituents that can be tailored to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) optimization of this compound derivatives for CNS drug discovery.

The inherent conformational rigidity of the this compound scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the saturated nature of the core allows for precise stereochemical control, enabling the exploration of chiral interactions with target proteins. The pyrrolidine nitrogen atoms can act as hydrogen bond acceptors or be functionalized to introduce a wide range of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

I. Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be approached through various synthetic strategies. A robust and versatile method involves a multicomponent reaction, which allows for the rapid assembly of the core structure from readily available starting materials.[4] The following protocol outlines a general procedure based on an iron(III)-catalyzed reaction, which can be adapted for the synthesis of a library of derivatives.

Protocol 1: Fe(III)-Catalyzed Multicomponent Synthesis of 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles

This protocol describes the synthesis of the aromatic pyrrolo[3,2-b]pyrrole core, which can be subsequently reduced to the desired this compound scaffold.

Materials:

-

Primary aromatic amine (e.g., aniline)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Biacetyl

-

Iron(III) perchlorate

-

Solvent (e.g., acetonitrile)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary aromatic amine (2.0 mmol), aromatic aldehyde (1.0 mmol), and biacetyl (1.0 mmol) in acetonitrile (10 mL).

-

Catalyst Addition: To the stirred solution, add iron(III) perchlorate (0.1 mmol, 10 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole.

-

Characterization: Confirm the structure of the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalytic Hydrogenation to this compound

Materials:

-

1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrole (from Protocol 1)

-

Catalyst (e.g., Palladium on carbon (Pd/C), 10 wt%)

-

Solvent (e.g., methanol or ethanol)

-

Hydrogen source (hydrogen gas cylinder or balloon)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker) or a standard hydrogenation setup.

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole (1.0 mmol) in methanol (20 mL).

-

Catalyst Addition: Carefully add the Pd/C catalyst (10 mol%) to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by crystallization or column chromatography if necessary.

-

Characterization: Confirm the stereochemistry and structure of the final product using NMR spectroscopy (including NOE experiments) and mass spectrometry.

Causality Behind Experimental Choices:

-

Fe(III) Catalyst: Iron(III) perchlorate is an effective Lewis acid catalyst for the multicomponent reaction, promoting the formation of the pyrrole rings.[4]

-

Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic rings to their saturated counterparts. The choice of solvent and hydrogen pressure can influence the reaction rate and stereoselectivity.

Visualization of Synthetic Workflow:

Caption: General synthetic workflow for the this compound scaffold.

II. Biological Evaluation of this compound Derivatives

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity at relevant CNS targets. The choice of assays will depend on the specific therapeutic area of interest. Below are example protocols for in vitro assays targeting enzymes and receptors commonly implicated in CNS disorders.

Protocol 3: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[5]

Materials:

-

Human recombinant MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compounds (dissolved in DMSO)

-

Selegiline (positive control)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (selegiline) in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Compound Incubation: To each well of the microplate, add 50 µL of the assay buffer, 25 µL of the test compound or control, and 25 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add 25 µL of the kynuramine substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction and Read Fluorescence: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product using a fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[5]

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

Test compounds (dissolved in DMSO)

-

Donepezil (positive control)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of ATCI and DTNB in the assay buffer.

-

Assay Setup: To each well of the microplate, add 140 µL of assay buffer, 20 µL of DTNB solution, 10 µL of the test compound or control, and 10 µL of the AChE enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Visualization of Biological Screening Cascade:

Caption: A typical screening cascade for CNS drug discovery.

III. Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and analysis of the resulting changes in biological activity are essential for lead optimization.[6][7] SAR studies help to identify the key structural features required for potent and selective activity.

Key Areas for Modification:

-

Substitution on the Pyrrolidine Nitrogens: The nitrogen atoms of the scaffold are ideal points for introducing diversity. Alkylation, acylation, or arylation can be used to explore different chemical spaces and modulate properties such as lipophilicity and target engagement.

-

Substitution on the Carbon Skeleton: Functionalization of the carbon atoms of the bicyclic core can be achieved through various synthetic transformations, allowing for the introduction of groups that can form specific interactions with the target protein.

-

Stereochemistry: The this compound scaffold possesses multiple stereocenters. The synthesis of individual stereoisomers and their separate biological evaluation is critical to understanding the stereochemical requirements for activity.

Data Presentation for SAR Analysis:

A well-structured table is an effective way to summarize SAR data.

| Compound ID | R¹ Substituent | R² Substituent | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

| OHP-1 | H | H | >100 | >100 | - |

| OHP-2 | Benzyl | H | 5.2 | 25.8 | 15 |

| OHP-3 | 4-Fluorobenzyl | H | 1.8 | 15.3 | 28 |

| OHP-4 | Benzyl | Methyl | 8.9 | 42.1 | 12 |

| OHP-5 | 4-Fluorobenzyl | Methyl | 2.5 | 20.1 | 35 |

Visualization of SAR Logic:

Caption: Logical flow of a structure-activity relationship study.